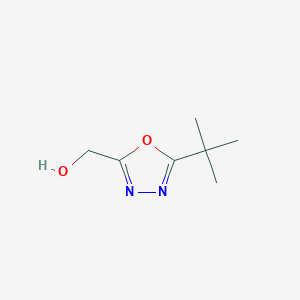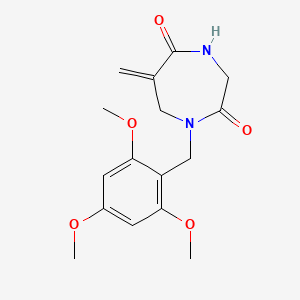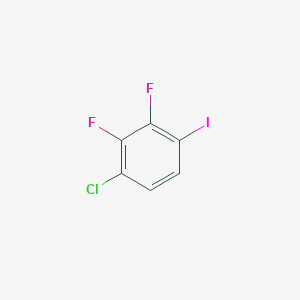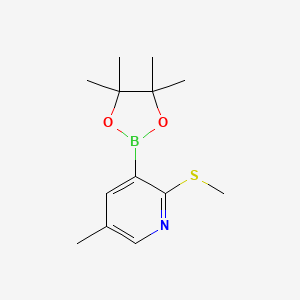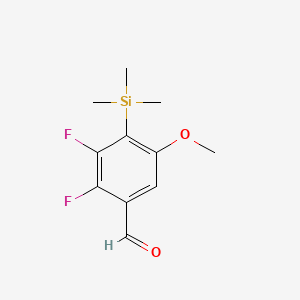
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H14F2O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms, a methoxy group, and a trimethylsilyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde typically involves the introduction of the fluorine, methoxy, and trimethylsilyl groups onto a benzaldehyde core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The trimethylsilyl group is often introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid.
Reduction: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde group. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-5-methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,3-Difluoro-4-(trimethylsilyl)benzaldehyde: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: A thiophene derivative with similar fluorine and trimethylsilyl substitutions but different core structure.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H14F2O2Si |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H14F2O2Si/c1-15-8-5-7(6-14)9(12)10(13)11(8)16(2,3)4/h5-6H,1-4H3 |
Clave InChI |
DSOQMNKZYGSRCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)F)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





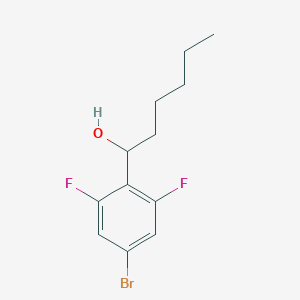
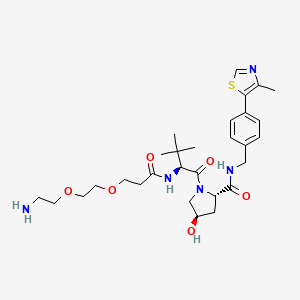

![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)
